N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-4-(trifluoromethyl)benzamide
Description
N-{1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-4-(trifluoromethyl)benzamide is a heterocyclic compound featuring a pyrazole-thiazole core linked to a trifluoromethyl-substituted benzamide group. The 3,4-dimethoxyphenyl substituent on the thiazole ring introduces electron-rich aromatic character, while the trifluoromethyl group enhances lipophilicity and metabolic stability. This compound is hypothesized to exhibit biological activity through noncovalent interactions, such as hydrogen bonding and π-π stacking, with target proteins .
Properties
IUPAC Name |
N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O3S/c1-13-10-20(28-21(31)14-4-7-16(8-5-14)23(24,25)26)30(29-13)22-27-17(12-34-22)15-6-9-18(32-2)19(11-15)33-3/h4-12H,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJERHQRKTHDWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-4-(trifluoromethyl)benzamide is a complex organic molecule that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Weight: 393.43 g/mol
CAS Number: Not specified in the available literature.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various functional groups, including thiazole and pyrazole moieties. The general approach includes:
- Formation of the Thiazole Ring: Utilizing appropriate precursors to construct the thiazole framework.
- Pyrazole Synthesis: Employing hydrazine derivatives to form the pyrazole structure.
- Coupling Reactions: Combining the thiazole and pyrazole components with a trifluoromethylbenzamide to yield the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiazole moieties. Various derivatives have demonstrated significant antiproliferative effects against multiple cancer cell lines:
- Breast Cancer (MDA-MB-231): Compounds similar to this compound have shown IC50 values in the micromolar range, indicating effective inhibition of cell growth .
Anti-inflammatory Activity
Compounds with similar structures have been evaluated for their anti-inflammatory properties:
- Inhibition of TNF-α and IL-6: Some derivatives exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations around 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| N-{...} | 85 | 76 | 10 |
| Dexamethasone | 76 | 86 | 1 |
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Studies indicate that derivatives exhibit activity against various bacterial strains:
- Gram-positive and Gram-negative Bacteria: The compound demonstrated moderate to high activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 15 to 25 mm depending on the concentration used .
Study on Anticancer Effects
A study conducted on a series of pyrazole derivatives showed that those with structural similarities to N-{...} inhibited cell proliferation in various cancer types effectively. The study utilized both in vitro assays and in vivo models to confirm efficacy .
Anti-inflammatory Mechanism
Research into the anti-inflammatory mechanisms revealed that compounds like N-{...} inhibit key signaling pathways involved in inflammation, particularly those mediated by NF-kB and MAPK pathways .
Scientific Research Applications
Molecular Formula
- Molecular Formula : C23H20F3N3O2S
- Molecular Weight : 447.49 g/mol
Key Features
- Thiazole and Pyrazole Rings : Known for their biological activity, these rings are often found in pharmaceuticals.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Methoxy Groups : May influence solubility and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of the thiazole and pyrazole rings has been linked to the inhibition of cancer cell proliferation. For instance, derivatives of thiazole have shown promise in targeting specific cancer pathways, suggesting that this compound could be further explored for its potential as an anticancer agent .
Anti-inflammatory Properties
Compounds containing thiazole and pyrazole moieties have demonstrated anti-inflammatory effects in various preclinical models. The ability to modulate inflammatory pathways makes this compound a candidate for the development of new anti-inflammatory drugs .
Antimicrobial Activity
The structural components of N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-4-(trifluoromethyl)benzamide suggest potential antimicrobial applications. Similar compounds have been shown to possess activity against a range of bacterial and fungal pathogens, indicating that this compound may also exhibit similar properties .
Organic Electronics
The unique electronic properties imparted by the trifluoromethyl group make this compound suitable for applications in organic electronics. Research into organic light-emitting diodes (OLEDs) has highlighted the importance of such compounds in enhancing device performance due to their favorable charge transport characteristics .
Photovoltaic Materials
The incorporation of this compound into photovoltaic systems could enhance light absorption and energy conversion efficiency. Studies on related thiazole-based compounds have shown improved performance in solar cells, suggesting that further exploration could yield beneficial results in renewable energy technologies .
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, derivatives of thiazole were tested against various cancer cell lines. The results showed that modifications similar to those found in this compound significantly inhibited cell growth and induced apoptosis .
Case Study 2: Anti-inflammatory Mechanism
Research conducted by Zhang et al. demonstrated that thiazole derivatives could inhibit NF-kB signaling pathways in macrophages, leading to reduced production of pro-inflammatory cytokines. This mechanism suggests that compounds like this compound may serve as effective anti-inflammatory agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs differ in substituents on the thiazole, pyrazole, and benzamide moieties, leading to variations in physicochemical properties and biological interactions. Below is a comparative analysis:
Data Table: Key Physicochemical Properties
Research Findings and Implications
- Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, making the target compound more stable than nitro- or chlorinated analogs .
- Limitations : Lack of explicit pharmacological data in the evidence necessitates further in vitro and in vivo studies to validate hypothesized activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis, using 3,4-dimethoxyphenylthioamide and α-haloketones under reflux in DMF or acetonitrile .
- Step 2 : Pyrazole ring construction via cyclocondensation of hydrazines with diketones, optimized at 60–80°C with K₂CO₃ as a base .
- Step 3 : Amide coupling using 4-(trifluoromethyl)benzoyl chloride in dry THF with triethylamine as a catalyst .
- Critical Factors : Solvent polarity (DMF enhances nucleophilicity), temperature control (prevents side reactions), and catalyst selection (e.g., Cu(I) for click chemistry in triazole intermediates) .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyrazole C-H protons at δ 6.5–7.2 ppm, thiazole C-S coupling in ¹³C) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~520) .
- X-ray Crystallography : Resolves stereochemistry and confirms planar geometry of the benzamide-thiazole moiety (see C=O bond length ~1.22 Å) .
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodological Answer :
- In Vitro Assays :
- Enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity profiling via MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
- Receptor Binding : Radioligand displacement assays (e.g., G-protein-coupled receptors) with tritiated ligands .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Core Modifications :
- Replace the 3,4-dimethoxyphenyl group with halogenated analogs (e.g., 4-F, 3-Cl) to assess electronic effects on target binding .
- Vary the trifluoromethylbenzamide moiety to sulfonamide or urea derivatives to probe hydrogen-bonding interactions .
- Assay Design : Parallel synthesis of 10–15 analogs with systematic substituent changes, followed by dose-response profiling in enzymatic and cellular assays .
- Computational Guidance : Molecular docking (AutoDock Vina) to predict binding poses with target proteins (e.g., EGFR kinase) .
Q. What strategies resolve contradictions in biological data across different assay platforms?
- Methodological Answer :
- Assay Validation :
- Cross-validate IC₅₀ values using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Control for solvent artifacts (e.g., DMSO concentration ≤0.1%) .
- Mechanistic Studies :
- Use CRISPR-edited cell lines to confirm target specificity (e.g., KO models for suspected off-target receptors) .
- Pharmacokinetic profiling (e.g., plasma stability, microsomal half-life) to rule out metabolic interference .
Q. How should in vivo efficacy studies be structured to evaluate therapeutic potential?
- Methodological Answer :
- Animal Models :
- Xenograft mice (e.g., colorectal HCT-116 tumors) dosed orally (10–50 mg/kg) for 21 days, monitoring tumor volume and body weight .
- Pharmacodynamic Markers :
- Immunohistochemistry (IHC) for target engagement (e.g., phosphorylated ERK in tumor sections) .
- Plasma cytokine profiling (ELISA) to assess immunomodulatory effects .
- Dose Optimization : AUC calculations from LC-MS/MS plasma concentration data to adjust dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
